molecular formula C20H26O5 B15034157 ethyl [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

ethyl [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B15034157
M. Wt: 346.4 g/mol
InChI Key: HWDDLTIBGJHEIY-UHFFFAOYSA-N
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Description

ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chromen-2-one core structure with a hexyl and methyl substitution, making it a unique member of the coumarin family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The reaction proceeds through an alkylation mechanism, where the ethyl bromoacetate acts as the alkylating agent, and potassium carbonate serves as the base to deprotonate the hydroxyl group of the coumarin, facilitating the nucleophilic attack on the ethyl bromoacetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of green solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Comparison with Similar Compounds

ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can be compared with other coumarin derivatives, such as:

The uniqueness of ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C20H26O5/c1-4-6-7-8-9-17-14(3)16-11-10-15(12-18(16)25-20(17)22)24-13-19(21)23-5-2/h10-12H,4-9,13H2,1-3H3

InChI Key

HWDDLTIBGJHEIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C

Origin of Product

United States

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